molecular formula C18H16N2O4S B11613193 Methyl 4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate

Methyl 4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate

Cat. No.: B11613193
M. Wt: 356.4 g/mol
InChI Key: CJPHTRCPQJYLSD-UHFFFAOYSA-N
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Description

Methyl 4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate is a complex organic compound that features a thiazolidine ring, a methylphenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate typically involves multiple steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a thiourea derivative with a carbonyl compound under acidic conditions to form the thiazolidine ring.

    Introduction of the Methylphenyl Group: The methylphenyl group is introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of β-catenin by binding to its armadillo repeat region, leading to its ubiquitination and proteasomal degradation . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate is unique due to the presence of the thiazolidine ring, which imparts specific chemical and biological properties

Properties

Molecular Formula

C18H16N2O4S

Molecular Weight

356.4 g/mol

IUPAC Name

methyl 4-[[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoate

InChI

InChI=1S/C18H16N2O4S/c1-11-3-9-14(10-4-11)20-16(21)15(25-18(20)23)19-13-7-5-12(6-8-13)17(22)24-2/h3-10,15,19H,1-2H3

InChI Key

CJPHTRCPQJYLSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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